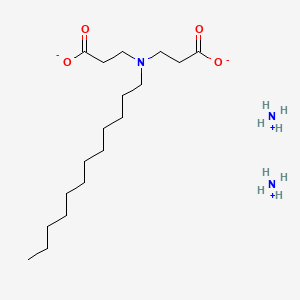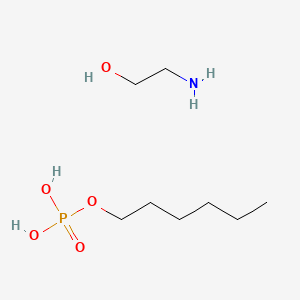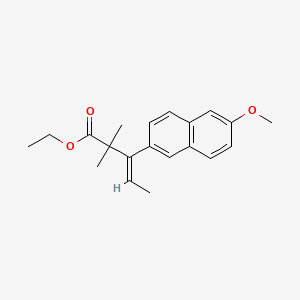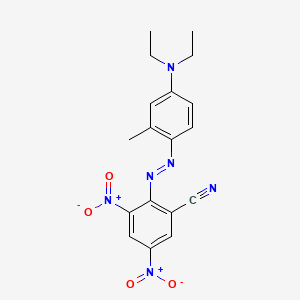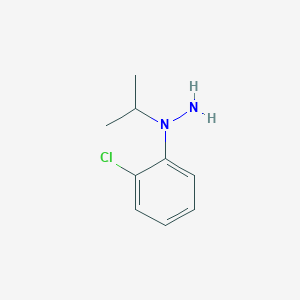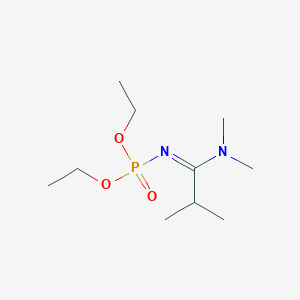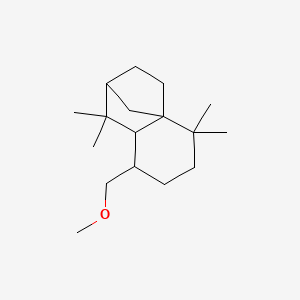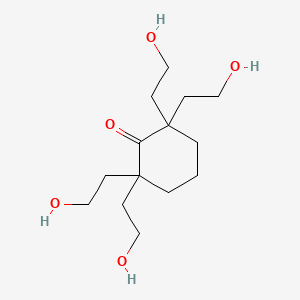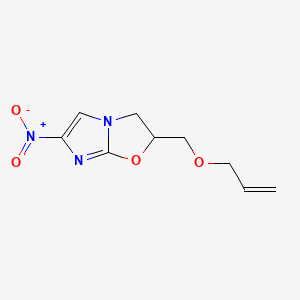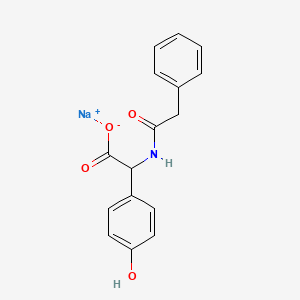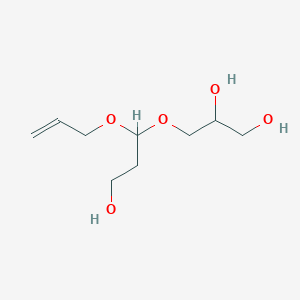
3-(1-((Allyloxy)-2-hydroxymethyl)ethoxy)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a clear, colorless to light yellow viscous liquid that is completely miscible in water . This compound is used as a synthetic intermediate in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyloxy-1,2-propanediol typically involves the reaction of glycerol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, glycerol monoallyl ether, which is then further reacted to form the final product .
Industrial Production Methods
Industrial production of 3-allyloxy-1,2-propanediol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions
3-allyloxy-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols .
Wissenschaftliche Forschungsanwendungen
3-allyloxy-1,2-propanediol has several scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of various organic compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drug delivery systems and other medical applications.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-allyloxy-1,2-propanediol involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in various biochemical reactions, leading to the formation of active intermediates that exert their effects on biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycerol α-monoallyl ether
- Glycerol 1-allyl ether
- 2-allyloxyethanol
- 3-ethoxy-1,2-propanediol
Uniqueness
3-allyloxy-1,2-propanediol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its allyloxy group provides versatility in synthetic chemistry, making it a valuable intermediate for the preparation of various compounds .
Eigenschaften
CAS-Nummer |
97417-02-2 |
|---|---|
Molekularformel |
C9H18O5 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-(3-hydroxy-1-prop-2-enoxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H18O5/c1-2-5-13-9(3-4-10)14-7-8(12)6-11/h2,8-12H,1,3-7H2 |
InChI-Schlüssel |
MXMIROSADFKWTA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(CCO)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





